molecular formula C13H7ClF3NO4 B2458687 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate CAS No. 1420776-18-6

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate

Cat. No.: B2458687
CAS No.: 1420776-18-6
M. Wt: 333.65
InChI Key: MZWMYPOKXZYAIF-UHFFFAOYSA-N
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Description

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenyl hydrogen carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is chlorinated and trifluoromethylated using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.

    Coupling Reaction: The chlorinated and trifluoromethylated pyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Carbonate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous base, yielding phenol and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution Products: Amino or thiol-substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring or phenyl group.

    Hydrolysis Products: Phenol and carbon dioxide.

Scientific Research Applications

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific chemical resistance or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl methyl carbonate
  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl ethyl carbonate

Uniqueness

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its electron-withdrawing capability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO4/c14-7-5-10(13(15,16)17)18-11(6-7)21-8-3-1-2-4-9(8)22-12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWMYPOKXZYAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC(=N2)C(F)(F)F)Cl)OC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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